Imidazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The compound "2-[2-(trifluoromethyl)phenyl]-1H-imidazole" and its analogs have been synthesized and evaluated for various biological activities, including their role as ligands for the estrogen receptor, cyclooxygenase inhibitors, corrosion inhibitors, antimycotic agents, antipsychotic agents, antibacterial agents, heme oxygenase-1 inhibitors, cytotoxic agents against tumor cell lines, Raf kinase inhibitors, and antiarthritic and analgesic drugs [1-10].
Imidazole derivatives have been evaluated for their potential as pharmacological agents in various therapeutic areas. Some compounds have shown promising results as cytotoxic inhibitors against human breast cancer cell lines, suggesting their use as anticancer agents1. The antimycotic properties of certain imidazoles make them candidates for treating fungal infections35. The potential antipsychotic effects of 2-phenyl-4-(aminomethyl)imidazoles, due to their dopamine D2 receptor binding, open avenues for the treatment of psychiatric disorders4. Novel antibacterial agents have been explored among imidazole analogs, particularly against methicillin-resistant Staphylococcus aureus (MRSA)6. The inhibition of heme oxygenase-1 by imidazole derivatives has been linked to antitumor properties, especially in cases resistant to conventional treatments7. Furthermore, the antiarthritic and analgesic activities of certain imidazole compounds have been demonstrated in animal models, with some undergoing clinical trials10.
In the field of materials science, imidazole derivatives have been investigated for their corrosion inhibition properties. The adsorption behavior of these compounds on metal surfaces suggests their utility in protecting metals from corrosive environments2.
In cancer research, the synthesis of hybrid compounds combining imidazole with other pharmacophores has led to the discovery of potent cytotoxic agents against human tumor cell lines, with selectivity towards certain cancer types8. The novel type II Raf kinase inhibitors based on the imidazole scaffold have shown competitive antiproliferative activities against melanoma cell lines, indicating their potential as melanoma therapeutics9.
This compound falls under the category of heterocyclic compounds, specifically imidazoles, which are five-membered rings containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 212.17 g/mol. The presence of the trifluoromethyl group enhances its chemical reactivity and biological activity, making it an important compound in pharmaceutical research.
The synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole can be achieved through several methods, with one common approach being the reaction of 2-aminobenzylamine with trifluoroacetic anhydride followed by cyclization.
Key Steps in Synthesis:
Technical Parameters:
The molecular structure of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole can be represented by its InChI code and SMILES notation:
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6(9)15/h1-6H,(H,14,15)
.C1=CC=C(C=C1C2=NC=N2)C(F)(F)F
.2-[2-(Trifluoromethyl)phenyl]-1H-imidazole participates in various chemical reactions typical for imidazole derivatives:
Technical Details:
The mechanism of action for compounds like 2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves interaction with biological targets such as enzymes or receptors.
Data Analysis:
Studies have indicated that such compounds may modulate signaling pathways involved in inflammation and cell proliferation.
These properties are critical for understanding how this compound behaves under different conditions and its potential applications.
The applications of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole span several fields:
2-[2-(Trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic organic compound consisting of an imidazole ring connected at its 2-position to the ortho-carbon of a phenyl group bearing a trifluoromethyl (–CF₃) substituent. The systematic IUPAC name for this compound is 1H-imidazol-2-yl-[2-(trifluoromethyl)phenyl], though it is alternatively documented as 1-[2-(trifluoromethyl)phenyl]-1H-imidazole when the imidazole nitrogen is designated as the attachment point [2]. The molecular formula is C₁₀H₇F₃N₂, corresponding to a molecular weight of 212.17 g/mol [2].
The core structure features a planar imidazole ring (five-membered, aromatic, with two nitrogen atoms at positions 1 and 3) linked via a single C–C bond to the benzene ring. The sterically demanding trifluoromethyl group at the ortho position introduces torsional strain, forcing the phenyl and imidazole rings into a non-coplanar arrangement. This conformation significantly influences the molecule’s coordination behavior in metal complexes and intermolecular interactions [2].
Table 1: Atomic Composition and Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₇F₃N₂ |
Molecular Weight | 212.17 g/mol |
Bond Linking Rings | C(imidazole)–C(phenyl) |
Trifluoromethyl Position | Ortho (phenyl ring) |
The compound exhibits prototropic tautomerism at the N1–H site of the imidazole ring. The 1H-tautomer (where hydrogen is bound to N1) dominates in the solid state and solution phases, as confirmed by X-ray crystallography and nuclear magnetic resonance spectroscopy [2]. This tautomeric form preserves aromaticity across both rings—a characteristic validated by bond length analysis. The C–C bonds within the phenyl ring range from 1.33–1.40 Å, consistent with delocalized sp²-hybridized systems, while the imidazole ring shows typical aromatic C–N bond lengths (~1.32–1.37 Å) [4].
Electronically, the trifluoromethyl group exerts a strong inductive (–I) effect, withdrawing electron density from the phenyl ring. This polarization extends to the imidazole moiety, rendering it electron-deficient. Computational analyses indicate significant positive charge localization at the imidazole N3 atom (pyridine-like nitrogen), enhancing its nucleophilicity in metal coordination. The lowest unoccupied molecular orbital (LUMO) is primarily distributed over the imidazole and the adjacent phenyl carbon, facilitating electrophilic attacks or reduction processes [5] [8].
Single-crystal X-ray diffraction studies reveal that derivatives of ortho-substituted phenylimidazoles crystallize in monoclinic systems (e.g., space group C2/c). The dihedral angle between the phenyl and imidazole rings typically ranges from 7°–10°, indicating near-planarity stabilized by conjugation [4]. Weak intermolecular interactions, such as C–H···F–C and π-stacking, govern crystal packing. These features are critical for solid-state photophysical properties in optoelectronic applications [2] [4].
Spectroscopic fingerprints include:
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 3392–3157 cm⁻¹ | ν(N–H) |
1572 cm⁻¹ | ν(C=N) | |
1360–1160 cm⁻¹ | νₐₛ(CF₃), νₛ(CF₃) | |
¹H NMR (DMSO-d6) | 7.13 ppm (s, 2H) | Imidazole H4, H5 |
7.20–8.12 ppm (m, 4H) | Phenyl protons | |
¹⁹F NMR | -62 to -65 ppm (q) | –CF₃ |
The ortho-trifluoromethyl group profoundly influences the compound’s steric, electronic, and reactivity profiles:
Table 3: Trifluoromethyl Substituent Effects on Bond Parameters
Bond/Parameter | Typical Value (Å/°) | Effect of –CF₃ |
---|---|---|
C(phenyl)–C(imidazole) | 1.48 Å | Shortened due to enhanced conjugation |
Dihedral Angle | 7.36° | Increased steric hindrance |
C–F Bond Length | 1.33–1.35 Å | Polarized, high bond dissociation energy |
N1–H Acidity | pKₐ ~9.5 | Increased acidity vs. non-fluorinated analog |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2